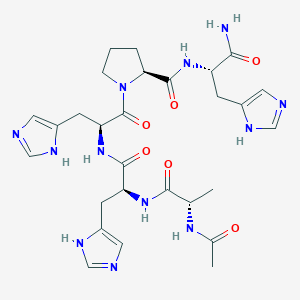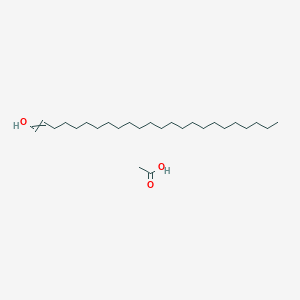![molecular formula C10H20N2 B14220135 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine CAS No. 774477-60-0](/img/structure/B14220135.png)
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is a bicyclic amine compound that features a unique azabicyclo structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine typically involves the construction of the azabicyclo framework followed by functionalization. One common method involves the radical C-carbonylation of methylcyclohexylamines . This process includes the generation of δ-hydroxylalkyl radicals, which react with carbon monoxide under high pressure to form the corresponding acyl radicals. The subsequent cyclization yields the azabicyclo structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or lactams.
Reduction: Reduction reactions can convert ketones or imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclo derivatives, ketones, and lactams, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to result from its ability to interfere with the metabolic processes of protozoan parasites . The exact molecular targets and pathways are still under investigation, but it is known to affect the viability and replication of these parasites.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Another azabicyclo compound with similar biological activities.
2-Azabicyclo[3.3.1]nonane: Known for its use in pharmaceutical studies and similar synthetic routes.
8-Azabicyclo[3.2.1]octane: A scaffold used in drug discovery with significant potential.
Uniqueness
2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
774477-60-0 |
|---|---|
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-(3-azabicyclo[4.2.1]nonan-3-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-4-6-12-5-3-9-1-2-10(7-9)8-12/h9-10H,1-8,11H2 |
Clé InChI |
RBWVOPCMTWOVPT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CCN(C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)

![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)



![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)

![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

